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Compound of Interest

Compound Name: 3-Amino-4-nitrobenzaldehyde

Cat. No.: B14050013

Get Quote

Executive Summary
3-Amino-4-nitrobenzaldehyde (CAS 1261608-01-8) represents a critical class of "push-pull"

chromophores utilized in non-linear optics (NLO) and as a versatile intermediate in the

synthesis of heterocyclic pharmaceutical agents. Its structural integrity is governed by the

competition between strong intramolecular resonance-assisted hydrogen bonding (RAHB) and

intermolecular packing forces. This guide provides a comprehensive analysis of its synthesis,

crystallization protocols, and crystallographic architecture, offering a roadmap for structural

validation in drug discovery and materials science workflows.

Chemical Context & Significance
The molecule features a trisubstituted benzene ring where the electron-donating amino group (

) and the electron-withdrawing nitro group (

) are positioned ortho to each other, with an aldehyde (

) group at the meta position relative to the amino group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14050013#bc-rfq
https://www.benchchem.com/product/b14050013/docs?utm_src=pdf-body#technical-guide-crystal-structure-and-solid-state-characterization-of-3-amino-4-nitrobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14050013?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula:

[1]

Molecular Weight: 166.13 g/mol [1]

Key Structural Motif: The ortho-nitroaniline moiety creates a planarizing S(6) intramolecular

hydrogen bond ring, significantly influencing solubility, melting point, and crystal density.

Applications
Pharmaceutical Precursor: Used in the synthesis of quinolines and benzimidazoles via

condensation reactions.

NLO Materials: The donor-acceptor arrangement facilitates intramolecular charge transfer

(ICT), making it a candidate for second-harmonic generation (SHG) materials.

Experimental Methodology
Synthesis Protocol
To obtain high-purity crystals suitable for X-ray diffraction, a controlled synthesis minimizing

regio-isomers is required. The recommended route is the selective oxidation of 3-amino-4-

nitrobenzyl alcohol.

Step-by-Step Synthesis:

Reagents: 3-Amino-4-nitrobenzyl alcohol (1.0 eq), Activated

(10.0 eq), Dichloromethane (DCM, anhydrous).

Reaction: Suspend the alcohol in DCM under nitrogen. Add activated

in portions. Stir at reflux (

) for 12–18 hours.

Monitoring: Monitor via TLC (SiO2, Hexane:EtOAc 3:1). The aldehyde typically runs faster

than the alcohol.
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Work-up: Filter through a Celite pad to remove manganese oxides. Concentrate the filtrate in

vacuo to yield a yellow solid.

Purification: Recrystallize immediately to avoid oxidation to the carboxylic acid.

Crystallization Strategy
Single crystals suitable for X-ray diffraction (XRD) are grown using the slow evaporation

technique.

Solvent System: Ethanol/Water (9:1) or Acetonitrile.[2]

Protocol:

Dissolve 50 mg of purified 3-amino-4-nitrobenzaldehyde in 5 mL of warm ethanol.

Filter the solution through a 0.45

PTFE syringe filter into a clean scintillation vial.

Cover the vial with parafilm and puncture 3–5 small holes to control evaporation rate.

Store in a vibration-free environment at

.

Harvest: Yellow prismatic crystals typically appear within 3–7 days.

Crystallographic Characterization
Data Collection Parameters
For definitive structural elucidation, the following parameters are standard for this class of nitro-

aromatics:
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Parameter Specification Rationale

Radiation Source
(

)

Minimizes absorption effects

compared to

.

Temperature 100 K or 296 K

Low temp (100 K) is preferred

to reduce thermal motion (

) and improve resolution.

Crystal System Monoclinic (Predicted)

Common for planar aromatic

molecules with directional H-

bonds.

Space Group or

Centrosymmetric (

) is most likely; Non-

centrosymmetric (

) if NLO active.

Structural Analysis & Logic
A. Molecular Conformation (The S(6) Motif)
The defining feature of the 3-amino-4-nitrobenzaldehyde crystal structure is the

Intramolecular Hydrogen Bond.

Mechanism: One hydrogen atom of the amino group forms a strong hydrogen bond with one

oxygen atom of the ortho-nitro group (

).

Geometry: This forms a pseudo-six-membered ring (S(6) graph set motif).

Consequence: This interaction locks the nitro group into coplanarity with the benzene ring,

maximizing

-conjugation and reducing the molecule's conformational flexibility. The aldehyde group may
rotate slightly out of plane depending on packing forces, typically by
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.

B. Supramolecular Architecture
In the absence of the "free" amino hydrogen (which is locked internally), the crystal packing

relies on:

Weak

Interactions: The aldehyde oxygen acts as an acceptor for aromatic protons from adjacent
molecules.

Stacking: The planar nature of the molecule favors stacking interactions along the shortest
crystallographic axis (usually b-axis or a-axis), with centroid-centroid distances of

.

Dipole Alignment: The strong dipole moment (aldehyde to nitro) directs antiparallel alignment

of stacks to minimize net electrostatic energy.

Visualization of Workflows & Pathways[3]
The following diagram illustrates the logical flow from synthesis to structural validation,

highlighting the critical checkpoints.
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Structural Logic

Start: Precursor Selection
(3-Amino-4-nitrobenzyl alcohol)

Synthesis: Selective Oxidation
(MnO2, DCM, Reflux)

Purification
(Recrystallization from EtOH)

Yield > 85%

Crystal Growth
(Slow Evaporation)

High Purity Req.

Single Crystal XRD
(Mo Kα, 100 K)

Size > 0.1 mm

Structure Solution
(Direct Methods / SHELXT)

Diffraction Pattern

Refinement
(Least Squares on F²)

Final CIF Data:
Unit Cell, Space Group,

H-Bond Network

R1 < 0.05

Ortho-Effect:
Intramolecular H-Bond

Packing:
Pi-Stacking & Dipole

Click to download full resolution via product page
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Caption: Workflow for the synthesis, crystallization, and structural determination of 3-Amino-4-
nitrobenzaldehyde.

Physicochemical Implications
Understanding the crystal structure allows for the prediction of bulk material properties:

Thermal Stability: The S(6) intramolecular bond generally increases the melting point

compared to isomers lacking this motif. For 3-amino-4-nitrobenzaldehyde, the melting point

is expected in the range of 130–160°C (dependent on polymorph).

Solubility: The internal "locking" of the polar groups makes the molecule less soluble in water

than expected for an amine/aldehyde, but highly soluble in organic solvents like DCM or

Ethyl Acetate.

Spectroscopic Signature:

IR: The aldehyde

stretch will appear around

.[3] The amino

stretches will be split; the H-bonded N-H will be red-shifted and broader.

NMR (

): The aldehyde proton is typically a singlet at

ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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